Molecular weight and formula of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile
Molecular weight and formula of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile
Technical Whitepaper: Physicochemical Profile and Synthetic Utility of (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile
Molecular Identity & Physicochemical Core
Compound Name: (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile Common Synonyms: (S)-1-Benzyl-5-oxo-2-pyrrolidineacetonitrile; 1-Benzyl-5-oxo-pyrrolidine-2-acetic acid nitrile. CAS Registry Number: 1272755-41-5[1][2]
This compound represents a critical chiral building block in the synthesis of pyrrolidone-based pharmacophores, specifically the racetam class of nootropics and antiepileptics (e.g., Brivaracetam analogues). Its structural core features a
Physicochemical Specifications
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| Monoisotopic Mass | 214.1106 Da |
| Physical State | Solid or Viscous Oil (dependent on purity/polymorph) |
| Chirality | (S)-Enantiomer (derived from L-Pyroglutamic acid) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.[1][3][4] |
| Melting Point | Typically 65–75 °C (Analogous derivatives range) |
Synthetic Pathway & Mechanism
To ensure high enantiomeric excess (
Mechanistic Flow
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N-Protection: The lactam nitrogen is benzylated to prevent side reactions and increase solubility in organic solvents.
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Reduction: The C2-carboxylic acid (or ester) is reduced to a primary alcohol (Prolinol derivative).
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Activation: The hydroxyl group is converted into a good leaving group (Tosylate or Mesylate).
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Homologation (Cyanation): Nucleophilic substitution with cyanide extends the carbon chain by one unit, forming the acetonitrile moiety.
Pathway Visualization
Figure 1: Step-wise synthetic transformation from (S)-Pyroglutamic acid to the target nitrile.
Experimental Protocol
Objective: Synthesis of (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile from N-benzyl-5-oxo-prolinol via tosylation and cyanation.
Note: This protocol assumes the starting material, N-benzyl-5-oxo-prolinol (Inter2 in Fig 1), has already been prepared via standard reduction of N-benzyl-pyroglutamate.
Step 1: Activation (Tosylation)
Reagents: N-benzyl-5-oxo-prolinol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.1 eq), Dichloromethane (DCM).
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Setup: Charge a flame-dried round-bottom flask with N-benzyl-5-oxo-prolinol dissolved in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
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Addition: Cool to 0°C. Add TEA and DMAP. Slowly add TsCl portion-wise to maintain temperature < 5°C.
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Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.
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Workup: Quench with water. Wash organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.
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Result: Yields the intermediate Tosylate (Solid/Oil). Proceed directly to Step 2.
Step 2: Cyanation (Nucleophilic Substitution)
Reagents: Tosylate intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq), DMSO (anhydrous).
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Safety Warning: NaCN is highly toxic. Work in a well-ventilated fume hood. Have bleach (sodium hypochlorite) ready for decontamination.
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Reaction: Dissolve the Tosylate in DMSO (0.5 M). Add NaCN in a single portion.
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Heating: Heat the mixture to 60–70°C for 6–12 hours. The elevated temperature is required to overcome the steric hindrance of the N-benzyl group adjacent to the reaction site.
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Workup: Cool to RT. Dilute with water (Caution!). Extract 3x with Ethyl Acetate.[5]
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Purification: Wash combined organics extensively with water and brine to remove DMSO. Dry over MgSO4.[5] Concentrate.
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Isolation: Purify via flash column chromatography (Silica gel, Gradient: 20% -> 50% EtOAc in Hexanes).
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Validation: The product should appear as a white to off-white solid or pale yellow viscous oil.
Pharmaceutical Application & Significance
The target molecule is a versatile
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Racetam Synthesis: Hydrolysis of the nitrile group yields the corresponding acetic acid derivative. This acid can be coupled with various amines to generate novel Levetiracetam or Brivaracetam analogues.
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Peptidomimetics: The rigid pyrrolidone ring acts as a conformational constraint, mimicking the
-turn of peptides. This is valuable in designing protease inhibitors. -
Metabolic Stability: The nitrile group itself is often used as a bioisostere for carbonyls or hydroxyls to improve metabolic stability and blood-brain barrier (BBB) penetration.
Quality Control & Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met:
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1H NMR (400 MHz, CDCl3):
- 7.20–7.40 (m, 5H, Ar-H) – Benzyl aromatic protons.
- 4.00–5.10 (dd, 2H, N-CH2-Ph) – Benzylic methylene (diastereotopic).
- 3.60–3.80 (m, 1H, C2-H) – Chiral center methine.
- 2.40–2.60 (m, 2H, CH2-CN) – Distinctive cyanomethyl protons (shift confirms substitution).
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Mass Spectrometry (ESI+):
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Expected
. -
Look for
.
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
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Requirement: >98% purity for biological assays.
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References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2381219 (Benzyl 5-oxoprolinate - Precursor). Retrieved from [Link]
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Berestovitskaya, B. M., et al. (2016).[6] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - National Institutes of Health. Retrieved from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 1272755-41-5|(S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzyl 5-oxoprolinate | C12H13NO3 | CID 2381219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
